(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
Overview
Description
“(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 149507-36-8 . It has a molecular weight of 219.96 and its IUPAC name is 4-methoxy-3-(trifluoromethyl)phenylboronic acid . It is a solid substance and is used as a biochemical reagent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Applications in Catalysis
Ortho-Substituent Role in Catalysis : The ortho-substituent on certain phenylboronic acid derivatives plays a crucial role in catalytic processes. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst in dehydrative amidation between carboxylic acids and amines, aiding in α-dipeptide synthesis. The presence of an ortho-substituent prevents the coordination of amines to the boron atom, thereby accelerating the reaction (Wang, Lu, & Ishihara, 2018).
Applications in Organic Synthesis
Synthesis of Multifunctional Compounds : Phenylboronic acids, such as derivatives closely related to (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, serve as intermediates and building blocks in the synthesis of multifunctional compounds. They are utilized in applications spanning medicine, agriculture, and industrial chemistry. These derivatives, featuring diverse substituents, offer new opportunities for application and allow for the study of complex structures (Zhang et al., 2017).
Applications in Material Science
Fluorescence Quenching in Boronic Acid Derivatives : Studies on the fluorescence quenching of certain boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, reveal their potential applications in material science. The observed quenching behavior, attributed to different conformers of the solutes in the ground state, suggests their utility in the development of sensing materials and devices (Geethanjali et al., 2015).
Applications in Polymer and Materials Chemistry
Synthesis of Tetraarylpentaborates : The reaction of (4-methoxyphenyl)boronic acid with certain complexes can lead to the formation of tetraarylpentaborates. These compounds, characterized by their unique structures and properties, are potential precursors for polymers and materials with specific chemical and physical characteristics (Nishihara, Nara, & Osakada, 2002).
Applications in Organic and Medicinal Chemistry
Bifunctional Catalysts for Amide Formation : N,N-di-isopropylbenzylamineboronic acid derivatives, including those related to (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid, act as bifunctional catalysts for direct amide formation between carboxylic acids and amines. These catalysts, showcasing improved reactivity due to the presence of electron-withdrawing groups, are significant in organic and potentially medicinal chemistry (Arnold et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSMBMGODABSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590204 | |
Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
149507-36-8 | |
Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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